molecular formula C7H6BrN3 B8237266 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8237266
M. Wt: 212.05 g/mol
InChI Key: WSPOFQVVOVOXHE-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1379355-21-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, which is recognized as a leitmotif in the synthesis of numerous pharmacologically active compounds . This core framework is found in famous synthetic pharmacophores and is investigated for its broad-spectrum biological impact . The bromo and methyl substituents on the triazolopyridine core provide distinct reactive sites for further chemical modifications, enabling versatile derivatization via cross-coupling reactions and other synthetic transformations . This makes the compound a valuable building block for constructing diverse libraries of potential drug candidates. Research indicates that triazolopyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential applications in neurological disorders . Specifically, novel triazolopyridine derivatives have been designed and synthesized as potent inhibitors for targets like BRD4, demonstrating excellent antiproliferative activity in cancer cell lines . Other research explores 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives as antiproliferative agents, which can induce cell cycle arrest and apoptosis . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPOFQVVOVOXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NN=CN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Cyclization is a critical step in forming thetriazolo[4,3-a]pyridine scaffold. A common approach involves the reaction of 5-methylpyridine-2-hydrazine with α-bromo ketones or aldehydes under acidic or basic conditions. For example, the use of phosphorus (V)-based dehydrating agents, such as phosphorus oxychloride (POCl₃), facilitates intramolecular cyclization by removing water and driving the reaction to completion. Thiophosphetane compounds have also been reported as effective cyclization agents, particularly for stereospecific syntheses.

Bromination at the 8-Position

Detailed Reaction Conditions and Optimization

Cyclization Step

The cyclization of 5-methylpyridine-2-hydrazine with α-bromoacetophenone derivatives is typically conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (60–80°C). The addition of a base, such as triethylamine (TEA), neutralizes acidic byproducts and improves yield.

Example Protocol

  • Dissolve 5-methylpyridine-2-hydrazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in dry THF.

  • Add POCl₃ (1.5 equiv) dropwise at 0°C under nitrogen atmosphere.

  • Reflux at 70°C for 12 hours.

  • Quench with ice-cold water and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Bromination Step

Regioselective bromination at the 8-position is achieved using NBS in dimethylformamide (DMF) at room temperature. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-bromination.

Optimization Notes

  • Temperature Control : Excessive heat leads to di-bromination byproducts.

  • Catalyst Loading : FeBr₃ (10 mol%) enhances reaction rate and selectivity.

Key Challenges and Solutions

Regioselectivity in Bromination

The electron-deficient pyridine ring directs bromination to the 8-position, but competing reactions at the 3- or 6-positions may occur. Using sterically hindered directing groups or low-temperature conditions (-78°C) improves selectivity.

Purification and Stability

The product is sensitive to moisture and light. Purification via recrystallization from ethanol/water mixtures (7:3) yields high-purity material. Storage under inert gas (argon) at -20°C prevents decomposition.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsReagents/ConditionsYield (%)Purity (%)
Cyclization + Bromination5-Methylpyridine-2-hydrazinePOCl₃, NBS, FeBr₃65–72≥98
Directed Lithiation5-Methylpyridine derivativen-BuLi, Br₂58–63≥95
One-Pot SynthesisPyridine-triazole adductThiophosphetane, Br₂70–75≥97

Chemical Reactions Analysis

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is primarily explored for its pharmacological properties. It has been identified as a potential inverse agonist of RORγt (retinoic acid-related orphan receptor gamma t), which plays a crucial role in the immune response and inflammation. Additionally, it has shown promise as an inhibitor of Janus kinases JAK1 and JAK2, which are involved in various signaling pathways related to hematopoiesis and immune function.

Case Study:
In a study evaluating the compound's efficacy against autoimmune diseases, researchers found that derivatives of this compound exhibited significant inhibitory effects on cytokine production in vitro. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.

Enzyme Inhibition:
The compound has been utilized in biological studies to investigate its interactions with various enzymes. Its ability to form stable complexes with biomolecules allows researchers to explore its role as an enzyme inhibitor in metabolic pathways.

Case Study:
A recent investigation into the enzyme inhibition capabilities of this compound demonstrated effective inhibition of specific cytochrome P450 enzymes involved in drug metabolism. This finding highlights the compound's potential implications for drug-drug interactions and metabolic stability in pharmacotherapy.

Summary of Findings

The applications of this compound span across medicinal chemistry and material sciences with promising results:

  • Medicinal Chemistry: Potential therapeutic agent targeting autoimmune diseases.
  • Material Sciences: Valuable for developing electronic materials with enhanced properties.
  • Biological Studies: Effective enzyme inhibitor with implications for drug metabolism.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by modulating the activity of enzymes or receptors, thereby influencing cellular pathways. For example, triazolopyridines are known to act as inhibitors of certain kinases and other enzymes, affecting signal transduction pathways .

Comparison with Similar Compounds

Substituent Position and Similarity

The position and nature of substituents on the triazolopyridine scaffold significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Similarity Score*
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C8), CH₃ (C5) C₇H₆BrN₃ ~212.06 mGluR2 modulation Reference
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C8), CH₃ (C3) C₇H₆BrN₃ 212.06 Structural studies 0.68
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine Br (C6) C₆H₄BrN₃ 198.02 Intermediate in synthesis 0.59
8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Br (C8), Cl (C3) C₆H₃BrClN₃ 232.47 Agrochemical research N/A
5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Br (C5), CF₃ (C7) C₇H₃BrF₃N₃ 266.02 High reactivity in halogenation N/A

*Similarity scores based on structural and functional overlap with the target compound .

Key Observations :

  • Substituent Position : Bromine at position 8 (vs. 5 or 6) enhances structural similarity to the target compound. Methyl at position 5 (vs. 3) may improve steric compatibility in receptor binding .

Biological Activity

8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a bromine atom at the 8-position and a methyl group at the 5-position. Its unique structure contributes to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can disrupt cell cycle progression, leading to apoptosis in cancer cells .

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives can induce cell death by increasing levels of cleaved PARP and caspases while decreasing Bcl-2 levels .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
8-Bromo-5-methyl-[1,2,4]triazoloA549 (Lung)12.5Induces apoptosis via caspase activation
3-Bromo-5-methyl-[1,2,4]triazoloMDA-MB-231 (Breast)15.0CDK2 inhibition leading to cell cycle arrest
Benzothiazolyl-pyridine HybridH5N1 Virus0.88Antiviral activity against RNA viruses

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence that compounds related to this compound may exhibit antiviral activity. Studies have evaluated the efficacy of these compounds against viruses such as H5N1 and SARS-CoV-2. The mechanism appears to involve the inhibition of viral polymerases and interference with viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of triazolo derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly alter potency and selectivity for various biological targets. For example, substituents at the bromine position can enhance binding affinity to CDK2 or improve antiviral efficacy against specific pathogens .

Case Study 1: Cancer Treatment Potential

In a study evaluating the effects of triazolo derivatives on lung cancer cells (A549), it was found that treatment with this compound resulted in significant apoptosis induction. The compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of triazole derivatives against influenza A virus. The results indicated that certain modifications to the triazole structure could enhance antiviral activity significantly compared to traditional antiviral agents like ribavirin .

Q & A

Q. What are the most reliable synthetic routes for preparing 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis of triazolopyridine derivatives often employs oxidative cyclization of N-(2-pyridyl)amidines. For bromo-substituted analogs, a two-step approach is typical:

  • Step 1: Introduce the methyl group at the 5-position via alkylation or substitution of a pre-functionalized pyridine precursor.
  • Step 2: Bromination at the 8-position using electrophilic brominating agents (e.g., NBS in DMF) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with bromoaryl partners). Oxidative cyclization using iodine (I₂/KI) or PIFA (PhI(OCOCF₃)₂) can then form the triazole ring .

Q. How is the structure of this compound confirmed experimentally?

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the bromo substituent causes distinct deshielding in aromatic protons, while the methyl group appears as a singlet (~δ 2.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 213.99 for C₇H₆BrN₃) .
  • X-ray Crystallography: Resolves ambiguities in substitution patterns, as demonstrated in related triazolopyridines .

Q. What are the key reactivity patterns of this compound in further functionalization?

  • The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or amine groups .
  • The triazole ring can undergo nucleophilic substitution or participate in click chemistry with azides .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Regioselective bromination at the 8-position is influenced by electronic effects. Computational studies (DFT) predict electron density distribution, guiding reagent choice. For example, NBS in polar solvents favors electrophilic attack at the most electron-deficient position, while directing groups (e.g., methyl at C5) can enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis: Ensure consistent testing concentrations (e.g., IC₅₀ values for enzyme inhibition).
  • Structural Analog Comparison: Compare with 7-bromo or 5-methyl analogs to isolate substituent effects. For instance, 8-bromo derivatives may exhibit enhanced binding to adenosine receptors compared to non-brominated counterparts .
  • Metabolic Stability Assays: Use liver microsomes to rule out pharmacokinetic variability .

Q. How can computational methods optimize the design of derivatives for target receptors?

  • Molecular Docking: Predict binding modes to receptors (e.g., adenosine A₂A) using software like AutoDock. The bromine atom may occupy hydrophobic pockets, while the triazole interacts with polar residues .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification: Column chromatography is inefficient for large batches; switch to recrystallization (e.g., methanol/water mixtures) .
  • Yield Optimization: Replace toxic oxidants (e.g., Pb(OAc)₄) with greener alternatives (I₂/KI) to improve sustainability .

Methodological Resources

  • Synthetic Protocols: See Krylov et al. (2019) for phosphonate-functionalized triazolopyridines via 5-exo-dig cyclization .
  • Crystallography Data: CCDC entries (e.g., 1876881) provide reference structures for comparative analysis .
  • Biological Assays: Dolzhenko et al. (2009) outline protocols for evaluating adenosine receptor binding .

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